(3S)-3-carbamothioyl-3-methylpropanoate
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Overview
Description
(3S)-3-carbamothioyl-3-methylpropanoate: is an organic compound characterized by the presence of a carbamothioyl group attached to a methylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-carbamothioyl-3-methylpropanoate typically involves the reaction of a suitable ester with a thiourea derivative under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by the introduction of the carbamothioyl group using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S)-3-carbamothioyl-3-methylpropanoate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted carbamothioyl derivatives.
Scientific Research Applications
Chemistry: (3S)-3-carbamothioyl-3-methylpropanoate is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in protein binding studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (3S)-3-carbamothioyl-3-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Comparison with Similar Compounds
(3S)-3-carbamoyl-3-methylpropanoate: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
(3S)-3-thiocarbamoyl-3-methylpropanoate: Similar structure but with a thiocarbamoyl group.
(3S)-3-carbamothioyl-3-ethylpropanoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (3S)-3-carbamothioyl-3-methylpropanoate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H8NO2S- |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(3S)-4-amino-3-methyl-4-sulfanylidenebutanoate |
InChI |
InChI=1S/C5H9NO2S/c1-3(5(6)9)2-4(7)8/h3H,2H2,1H3,(H2,6,9)(H,7,8)/p-1/t3-/m0/s1 |
InChI Key |
QXFVQFHXEBMZPQ-VKHMYHEASA-M |
Isomeric SMILES |
C[C@@H](CC(=O)[O-])C(=S)N |
Canonical SMILES |
CC(CC(=O)[O-])C(=S)N |
Origin of Product |
United States |
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